KU-55933

Description

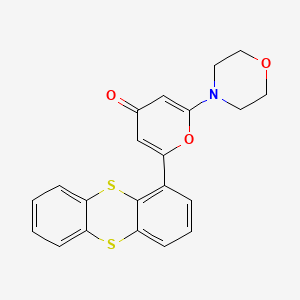

specific inhibitor of the ataxia-telangiectasia mutated kinase ATM; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-6-thianthren-1-ylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3S2/c23-14-12-16(25-20(13-14)22-8-10-24-11-9-22)15-4-3-7-19-21(15)27-18-6-2-1-5-17(18)26-19/h1-7,12-13H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKYMMUGXMWDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C=C(O2)C3=C4C(=CC=C3)SC5=CC=CC=C5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207516 | |

| Record name | KU-55933 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587871-26-9 | |

| Record name | 2-Morpholin-4-yl-6-thianthren-1-yl-pyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0587871269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KU-55933 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KU-55933 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O549494L5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of KU-55933 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KU-55933 is a potent and highly selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the cellular DNA damage response (DDR). In cancer cells, this compound's mechanism of action is multifaceted, extending beyond its canonical role in sensitizing tumors to genotoxic agents. This guide elucidates the core mechanisms through which this compound exerts its anti-cancer effects, including the disruption of the DNA damage response, inhibition of pro-survival Akt signaling, and modulation of cellular metabolism. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Core Mechanism of Action: ATM Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of ATM kinase, effectively blocking its ability to phosphorylate downstream substrates.[1] This inhibition is the primary mechanism from which its diverse anti-cancer activities stem. The selectivity of this compound for ATM is significantly higher than for other related kinases, making it a valuable tool for studying ATM-specific functions.

Disruption of the DNA Damage Response

In response to DNA double-strand breaks (DSBs), ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[2] By inhibiting ATM, this compound abrogates these critical cellular processes. This disruption of the DDR is a key mechanism for its efficacy as a chemo- and radiosensitizer. Cancer cells treated with this compound are unable to effectively repair DNA damage induced by ionizing radiation or chemotherapeutic agents, leading to increased cell death.[3]

Inhibition of Pro-Survival Akt Signaling

Beyond the nucleus, this compound also targets a cytoplasmic function of ATM in mediating the activation of the pro-survival kinase Akt (also known as Protein Kinase B).[4][5] In many cancer cells with aberrant Akt activation, this compound blocks the phosphorylation of Akt induced by growth factors like insulin and IGF-I.[4][6] This inhibition of the Akt signaling pathway leads to several downstream anti-cancer effects:

-

Induction of G1 Cell Cycle Arrest: this compound-mediated inhibition of Akt leads to the downregulation of cyclin D1, a key regulator of the G1 phase of the cell cycle.[4][5] This results in an arrest of cancer cells in the G1 phase, thereby inhibiting their proliferation.[4]

-

Induction of Apoptosis: By blocking the pro-survival signals from the Akt pathway, this compound can trigger apoptosis, particularly under conditions of cellular stress such as serum starvation.[4][5] This is often evidenced by the cleavage of PARP, a hallmark of apoptosis.[6]

Modulation of Cellular Metabolism

Recent studies have unveiled a role for this compound in regulating cancer cell metabolism. Specifically, this compound has been shown to inhibit glucose uptake by blocking the translocation of the glucose transporter 1 (GLUT1) to the cell surface.[1][7] This leads to a reduction in aerobic glycolysis and ATP production, which can, in turn, induce apoptosis and inhibit cancer cell motility.[7]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Context | References |

| IC50 (ATM) | 12.9 nM | Cell-free assay | [1] |

| Ki (ATM) | 2.2 nM | Cell-free assay | |

| IC50 (DNA-PK) | 2.5 µM | Cell-free assay | [1] |

| IC50 (mTOR) | 9.3 µM | Cell-free assay | [1] |

| IC50 (PI3K) | 16.6 µM | Cell-free assay | [1] |

| IC50 (ATR) | >100 µM | Cell-free assay | |

| Effective Concentration | 10 µmol/L | Inhibition of proliferation by ~50% in MDA-MB-453 and PC-3 cells.[4] Inhibition of ATM-dependent phosphorylation in cellular assays.[4] | [4] |

| Cell Cycle Arrest | 2- to 3-fold increase in the G1/S ratio in MDA-MB-453 and PC-3 cells treated with 10 µmol/L this compound. | Flow cytometry analysis after 3 days of treatment. | [4] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: Signaling pathways affected by this compound in cancer cells.

Experimental Workflows

Caption: Standard experimental workflows for cell cycle and apoptosis analysis.

Experimental Protocols

Cell Proliferation (MTT) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10 µmol/L) for the desired duration (e.g., 3 days).[4]

-

Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 2 hours at -20°C.[4]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[8]

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[4]

Apoptosis Assay (Western Blot for PARP Cleavage)

-

Cell Treatment: Treat cells with this compound under conditions that may induce apoptosis (e.g., serum starvation).[4]

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.

Clonogenic Survival Assay

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well in a 6-well plate) and allow them to attach.

-

Treatment: Treat the cells with this compound alone or in combination with a cytotoxic agent (e.g., ionizing radiation).

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).[9]

-

Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.[9]

-

Colony Counting: Count the number of colonies in each well.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to assess the long-term effects on cell survival and reproductive integrity.

Conclusion

This compound is a powerful investigational tool and a potential therapeutic agent that targets cancer cells through multiple, interconnected mechanisms. Its ability to inhibit the DNA damage response, block the pro-survival Akt signaling pathway, and modulate cellular metabolism underscores its potential for broad anti-cancer activity, both as a monotherapy in cancers with specific vulnerabilities (e.g., overactivated Akt) and as a sensitizing agent in combination with conventional cancer therapies. The data and protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the therapeutic potential of ATM inhibition in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ATM inhibitor this compound induces apoptosis and inhibits motility by blocking GLUT1-mediated glucose uptake in aggressive cancer cells with sustained activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KU-55933 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate cellular network that safeguards genomic integrity, the Ataxia-Telangiectasia Mutated (ATM) kinase stands as a principal sentinel. Activated by DNA double-strand breaks (DSBs), ATM orchestrates a complex signaling cascade that dictates cell fate through the initiation of DNA repair, cell cycle arrest, or apoptosis. The critical role of ATM in maintaining genomic stability has made it a compelling target for therapeutic intervention, particularly in oncology. KU-55933 has emerged as a potent and selective small molecule inhibitor of ATM kinase, providing a powerful tool to dissect the nuances of the DNA damage response (DDR) and to explore novel therapeutic strategies. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its impact on downstream cellular processes, supported by quantitative data and detailed experimental protocols.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of ATM kinase.[1] By binding to the ATP-binding pocket of the kinase domain, this compound effectively blocks the phosphotransferase activity of ATM. This inhibition prevents the autophosphorylation of ATM at Serine 1981, a critical step for its full activation and the subsequent phosphorylation of a multitude of downstream substrates that are integral to the DNA damage response.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data for this inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Ki (nM) |

| ATM | 12.9 | 2.2 |

| DNA-PK | 2,500 | - |

| mTOR | 9,300 | - |

| PI3K | 16,600 | - |

| ATR | >100,000 | - |

Data compiled from multiple sources.[1][2]

Table 2: Cellular Activity of this compound

| Cellular Event | Cell Line | IC50 (nM) |

| Inhibition of ionizing radiation-induced p53 Ser15 phosphorylation | - | ~300 |

Data compiled from multiple sources.[3]

Impact on DNA Damage Response Signaling Pathways

The inhibition of ATM by this compound has profound effects on the cellular response to DNA damage. By abrogating ATM's kinase activity, this compound effectively dismantles the canonical ATM-dependent signaling cascade.

Core ATM Signaling Pathway and the Point of Intervention by this compound

Upon induction of DNA double-strand breaks, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM. Activated ATM then phosphorylates a host of downstream targets to orchestrate the DNA damage response. This compound acts at the apex of this cascade by directly inhibiting ATM's kinase function.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Western Blotting for ATM Activity

This protocol details the detection of ATM autophosphorylation at Ser1981 and phosphorylation of a downstream target, such as p53 at Ser15, following DNA damage and treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ATM (Ser1981)

-

Mouse anti-ATM

-

Rabbit anti-phospho-p53 (Ser15)

-

Mouse anti-p53

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Pre-treat with this compound (e.g., 10 µM) for 1 hour before inducing DNA damage (e.g., ionizing radiation or treatment with etoposide).

-

Cell Lysis: After the desired incubation time post-damage, wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Clonogenic Survival Assay for Radiosensitization

This assay assesses the ability of this compound to sensitize cancer cells to ionizing radiation by measuring their long-term survival and proliferative capacity.

Materials:

-

Cell culture medium and supplements

-

6-well plates

-

Ionizing radiation source

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells (e.g., 200-1000 cells/well, dependent on radiation dose) into 6-well plates and allow them to attach overnight.

-

Treatment and Irradiation: Treat the cells with this compound (e.g., 1-10 µM) for 1 hour. Subsequently, irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: After irradiation, remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

Experimental Workflow for Assessing Radiosensitization

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution, particularly in combination with DNA damaging agents.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound and/or a DNA damaging agent for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

-

Fixation: Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.

Logical Relationship of this compound's Cellular Effects

The inhibition of ATM by this compound triggers a cascade of cellular consequences, ultimately leading to increased sensitivity to DNA damaging agents.

Conclusion

This compound is a cornerstone research tool for elucidating the multifaceted roles of ATM in the DNA damage response. Its high potency and selectivity allow for precise interrogation of ATM-dependent signaling pathways. The ability of this compound to sensitize cancer cells to genotoxic agents underscores the therapeutic potential of ATM inhibition. The data and protocols presented in this guide are intended to facilitate further research into the function of ATM and the development of novel therapeutic strategies targeting the DNA damage response network.

References

KU-55933: A Selective ATM Kinase Inhibitor for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of KU-55933, a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising strategy in oncology, particularly in combination with DNA-damaging agents such as radiotherapy and chemotherapy. This document details the mechanism of action of this compound, its kinase selectivity profile, and its cellular effects. Furthermore, it provides detailed protocols for key in vitro and cellular assays to facilitate its investigation in a laboratory setting.

Introduction

The Ataxia-Telangiectasia Mutated (ATM) protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] Upon activation by DSBs, ATM orchestrates a complex signaling cascade that initiates cell cycle arrest, DNA repair, or, in cases of overwhelming damage, apoptosis.[1] Given its central role in maintaining genomic integrity, the inhibition of ATM has emerged as a compelling therapeutic strategy to sensitize cancer cells to genotoxic treatments.

This compound was one of the first potent and selective ATP-competitive inhibitors of ATM kinase to be developed.[2] Its discovery has provided a valuable chemical probe to elucidate the intricate functions of ATM and has paved the way for the clinical development of next-generation ATM inhibitors. This guide serves as a technical resource for researchers utilizing this compound, offering detailed information on its biochemical properties and practical guidance for its experimental application.

Mechanism of Action

This compound acts as a competitive inhibitor of ATP binding to the kinase domain of ATM.[3] By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to downstream ATM substrates. This abrogation of ATM's kinase activity disrupts the entire downstream signaling cascade, leading to a failure to activate critical cell cycle checkpoints and DNA repair pathways. The primary consequence of ATM inhibition by this compound in the context of DNA damage is the suppression of the phosphorylation of numerous downstream targets, including p53, CHK2, and H2AX.[2][3]

Data Presentation: Kinase Selectivity Profile

A key attribute of a chemical probe or a therapeutic agent is its selectivity. This compound exhibits high selectivity for ATM over other members of the phosphoinositide 3-kinase-related kinase (PIKK) family and a broader panel of protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a range of kinases, highlighting its potent and selective inhibition of ATM.

| Kinase | IC50 (nM) | Reference |

| ATM | 12.9 | [2] |

| DNA-PK | 2,500 | [4] |

| mTOR | 9,300 | [4] |

| PI3K | 16,600 | [4] |

| ATR | >100,000 | [4] |

| PI4K | >100,000 | [4] |

Mandatory Visualizations

ATM Signaling Pathway and this compound Inhibition

Caption: ATM signaling cascade initiated by DNA double-strand breaks and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: A typical experimental workflow for evaluating the in vitro and cellular activity of this compound.

Logical Relationship of this compound Selectivity

Caption: Logical diagram illustrating the selectivity of this compound for ATM kinase over other related kinases.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro ATM Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of ATM in a cell-free system.

Materials:

-

HeLa cell nuclear extract

-

Anti-ATM antibody

-

Protein A-Sepharose beads

-

GST-p53 (1-66) substrate

-

This compound

-

ATP

-

Kinase assay buffer (25 mM HEPES pH 7.4, 75 mM NaCl, 3 mM MgCl2, 2 mM MnCl2, 50 µM Na3VO4, 500 µM DTT, 5% glycerol)

-

Wash buffer (25 mM HEPES pH 7.4, 250 mM KCl, 2 mM MgCl2, 500 µM EDTA, 100 µM Na3VO4, 10% glycerol, 0.1% Igepal)

-

Anti-phospho-p53 (Ser15) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

96-well plates

Procedure:

-

Immunoprecipitation of ATM:

-

Incubate HeLa nuclear extract with an anti-ATM antibody for 2 hours at 4°C with rotation.

-

Add Protein A-Sepharose beads and incubate for another 1 hour at 4°C.

-

Wash the beads three times with wash buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Aliquot the bead slurry into a 96-well plate.

-

Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control and incubate for 30 minutes at 30°C.

-

Add 1 µg of GST-p53 (1-66) substrate to each well.

-

Initiate the kinase reaction by adding ATP to a final concentration of 50 µM.

-

Incubate for 30 minutes at 30°C with gentle shaking.

-

-

Detection of Phosphorylation:

-

Terminate the reaction by adding EDTA to a final concentration of 50 mM.

-

Centrifuge the plate to pellet the beads and transfer the supernatant to a new 96-well plate.

-

Perform an ELISA or Western blot to detect phosphorylated p53 (Ser15). For ELISA, coat a plate with a capture antibody, add the supernatant, and then detect with a primary antibody against phospho-p53 (Ser15) followed by an HRP-conjugated secondary antibody and a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the signal for each concentration of this compound.

-

Normalize the data to the DMSO control.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Western Blot for Phospho-ATM (Ser1981) and Phospho-p53 (Ser15)

This protocol is used to assess the inhibition of ATM activity in cells by measuring the phosphorylation of ATM itself (autophosphorylation at Ser1981) and a key downstream substrate, p53 (at Ser15).

Materials:

-

Cell line of interest (e.g., MCF7, U2OS)

-

This compound

-

DNA damaging agent (e.g., ionizing radiation, etoposide)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-ATM (Ser1981), anti-total ATM, anti-phospho-p53 (Ser15), anti-total p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (e.g., 1 µM, 10 µM) or DMSO for 1 hour.

-

Induce DNA damage by exposing cells to ionizing radiation (e.g., 10 Gy) or treating with a chemical agent (e.g., 10 µM etoposide).

-

Incubate for the desired time (e.g., 1 hour).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phospho-protein levels to the total protein and the loading control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the assessment of the effect of this compound on cell cycle distribution, particularly its ability to abrogate DNA damage-induced cell cycle checkpoints.

Materials:

-

Cell line of interest

-

This compound

-

DNA damaging agent (e.g., ionizing radiation)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates.

-

Treat cells with this compound and/or a DNA damaging agent as described in the Western blot protocol.

-

Incubate for a specified period (e.g., 24 hours).

-

-

Cell Fixation:

-

Harvest both adherent and floating cells and wash with PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use a linear scale for the PI fluorescence channel.

-

Gate on single cells to exclude doublets.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Clonogenic Assay for Radiosensitization

This assay is the gold standard for determining the ability of a compound to sensitize cells to ionizing radiation by measuring long-term cell survival.

Materials:

-

Cell line of interest

-

This compound

-

Radiation source (e.g., X-ray irradiator)

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding:

-

Determine the plating efficiency of the cell line.

-

Seed a known number of cells (e.g., 200-1000 cells per well, depending on the radiation dose) into 6-well plates and allow them to attach overnight.

-

-

Treatment and Irradiation:

-

Treat the cells with a fixed concentration of this compound (e.g., 1 µM) or DMSO for 1 hour.

-

Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

-

After irradiation, replace the medium with fresh medium (with or without this compound, depending on the experimental design, though typically the drug is removed).

-

-

Colony Formation:

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

-

Staining and Counting:

-

Wash the plates with PBS.

-

Fix the colonies with methanol for 10 minutes.

-

Stain with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Calculate the surviving fraction for each treatment condition: (number of colonies formed / number of cells seeded) / plating efficiency.

-

Plot the surviving fraction on a logarithmic scale against the radiation dose on a linear scale.

-

Fit the data to a linear-quadratic model to generate survival curves.

-

Determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) to quantify the radiosensitizing effect of this compound.

-

Conclusion

This compound is a foundational tool for studying the role of ATM in the DNA damage response and for exploring ATM inhibition as a therapeutic strategy. Its high potency and selectivity make it an excellent probe for dissecting ATM-dependent signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted effects of this compound in various experimental systems. As the field of DNA damage response inhibitors continues to evolve, a thorough understanding of benchmark molecules like this compound remains essential for the development of novel and effective cancer therapies.

References

The role of KU-55933 in inducing apoptosis

An In-depth Technical Guide to the Role of KU-55933 in Inducing Apoptosis

Executive Summary

This compound is a potent, selective, and ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] Primarily known for its role in the DNA damage response (DDR), ATM kinase is also involved in cytoplasmic signaling pathways that regulate cell survival, proliferation, and metabolism.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces apoptosis, particularly in cancer cells. It details the key signaling pathways affected, presents quantitative data from various studies, outlines relevant experimental protocols, and provides visual diagrams to elucidate the core concepts for researchers, scientists, and drug development professionals.

Introduction: this compound and the ATM Kinase

The ATM protein is a 370-kDa serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) superfamily.[3] It functions as a master regulator of the cellular response to DNA double-strand breaks (DSBs), initiating signaling cascades that lead to cell cycle arrest, DNA repair, or apoptosis.[6] Beyond its nuclear role in the DDR, ATM is also present in the cytoplasm, where it participates in pathways such as insulin-mediated signaling.[4][5]

This compound was developed as a specific inhibitor of ATM kinase, exhibiting high selectivity over other related kinases like PI3K, mTOR, and DNA-PK.[1][2] This specificity makes it an invaluable tool for elucidating the diverse functions of ATM and a potential therapeutic agent for sensitizing cancer cells to radio- and chemotherapy.[2][7] A primary consequence of ATM inhibition by this compound in many cancer models is the induction of apoptosis.

Core Mechanisms of this compound-Induced Apoptosis

This compound triggers apoptosis through several interconnected mechanisms, primarily by disrupting pro-survival signaling and metabolic pathways that are often dysregulated in cancer.

Inhibition of the ATM-Akt Survival Pathway

A pivotal mechanism for this compound-induced apoptosis involves the suppression of the Akt signaling pathway, a major driver of cell survival and proliferation.[3][4] In many cancer cells with aberrant Akt activation, cytoplasmic ATM is required for the full phosphorylation and activation of Akt in response to growth factors like insulin and IGF-I.[3][4][5]

By inhibiting ATM, this compound prevents the phosphorylation of Akt at key residues (Ser473 and Thr308).[3] This deactivation of Akt signaling leads to two major outcomes:

-

G1 Cell Cycle Arrest : Inhibition of Akt signaling downregulates the synthesis of cyclin D1, a critical protein for G1 phase progression, causing cells to arrest in the G1 phase of the cell cycle.[3][4]

-

Induction of Apoptosis : The loss of pro-survival signals from the Akt pathway, especially under conditions of cellular stress like serum starvation, triggers the intrinsic apoptotic cascade.[3][4] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.[3][8] The pro-apoptotic effect is abrogated by pan-caspase inhibitors, confirming the caspase-dependence of this process.[3]

Modulation of Glucose Metabolism

In aggressive cancer cells with sustained Akt activation, ATM also plays a role in regulating glucose uptake.[9][10] this compound has been shown to inhibit the insulin-mediated translocation of glucose transporter 1 (GLUT1) to the cell surface.[9] This blockade of glucose uptake leads to a reduction in aerobic glycolysis (the Warburg effect) and subsequent depletion of cellular ATP.[9][10] The resulting metabolic stress is a potent inducer of apoptosis.[9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. KU 55933 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of ATM with this compound Sensitizes Endometrial Cancer Cell Lines to Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. ATM inhibitor this compound induces apoptosis and inhibits motility by blocking GLUT1-mediated glucose uptake in aggressive cancer cells with sustained activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: The Modulatory Effect of KU-55933 on the Akt Signaling Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

KU-55933 is a potent and highly specific small molecule inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase.[1] While traditionally studied for its role in the DNA damage response (DDR), a significant body of research has elucidated the function of cytoplasmic ATM in metabolic signaling, particularly in the activation of the Akt (Protein Kinase B) pathway.[2] This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3] This technical guide provides an in-depth analysis of this compound's mechanism of action on the Akt signaling cascade, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the involved pathways.

Mechanism of Action: Inhibition of ATM-Mediated Akt Activation

The serine/threonine kinase Akt is a pivotal node in the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and Serine 473 (Ser473) in the hydrophobic motif.[4] Recent evidence has established that cytoplasmic ATM is a critical kinase responsible for the phosphorylation of Akt at Ser473 in response to growth factors like insulin and insulin-like growth factor I (IGF-I).[2][4]

This compound exerts its effect by directly inhibiting the kinase activity of ATM.[1] By blocking ATM, this compound prevents the subsequent phosphorylation of Akt at Ser473, thereby impeding its full activation.[3] Studies have demonstrated that in cancer cells with overactivated Akt, treatment with this compound effectively blocks insulin- and IGF-I-stimulated phosphorylation of Akt at both Ser473 and Thr308, indicating a comprehensive suppression of the pathway.[3][4]

Downstream Cellular Consequences of Akt Inhibition by this compound

The inhibition of Akt activation by this compound triggers significant anti-tumor effects in cancer cells characterized by aberrant Akt signaling.

-

Suppression of Cell Proliferation and G1 Cell Cycle Arrest: this compound treatment leads to a dose-dependent inhibition of cancer cell proliferation.[3] This cytostatic effect is linked to its ability to induce cell cycle arrest at the G1 phase. Mechanistically, the inhibition of Akt leads to a marked downregulation in the synthesis of cyclin D1, a key protein for the G1-to-S phase transition.[2][3]

-

Induction of Apoptosis: In addition to its cytostatic effects, this compound can induce apoptosis, particularly under conditions of cellular stress such as serum starvation.[2][3] The induction of apoptosis is confirmed by the detection of cleaved Poly (ADP-ribose) polymerase (PARP), a classic hallmark of programmed cell death.[3]

-

Inhibition of Glucose Metabolism: In aggressive cancer cells with hyperactive Akt, this compound has been shown to inhibit insulin-mediated glucose uptake.[5] It achieves this by blocking the translocation of the glucose transporter 1 (GLUT1) to the cell surface, thereby reducing aerobic glycolysis (the Warburg effect) and cellular ATP production.[5]

-

Synergy with mTOR Inhibitors: A critical finding is the ability of this compound to overcome a common resistance mechanism to mTOR inhibitors like rapamycin.[3] Inhibition of mTOR often leads to a feedback activation of Akt, which limits the therapeutic efficacy of rapamycin.[2][3] this compound completely abrogates this rapamycin-induced feedback loop.[2] The combination of this compound and rapamycin results in a synergistic reduction in cancer cell proliferation and a significant induction of apoptosis, an outcome not observed with either agent alone.[2][3]

Quantitative Data Presentation

The following tables summarize the inhibitory concentrations of this compound and its effects on cell proliferation.

Table 1: Inhibitory Potency of this compound Against Various Kinases

| Kinase Target | IC50 / Ki | Reference |

|---|---|---|

| ATM | 12.9 nM (IC50) / 2.2 nM (Ki) | [1] |

| DNA-PK | 2,500 nM (IC50) | [1] |

| mTOR | 9,300 nM (IC50) | [1] |

| PI3K | 16,600 nM (IC50) | [1] |

| ATR | >100,000 nM (IC50) |

Data demonstrates the high selectivity of this compound for ATM, with at least 100-fold greater selectivity compared to other related kinases.[3]

Table 2: Effect of this compound on Cancer Cell Proliferation

| Cell Line | Cancer Type | Treatment | Proliferation Rate (% of Control) | Reference |

|---|---|---|---|---|

| MDA-MB-453 | Breast Cancer | 10 µM this compound | ~50% | [3] |

| PC-3 | Prostate Cancer | 10 µM this compound | ~50% |[3] |

Experimental Protocols

The primary method for assessing the effect of this compound on the Akt pathway is Western Blotting, used to quantify the phosphorylation status of Akt and its downstream targets.

Protocol: Western Blot Analysis of Akt Phosphorylation

This protocol is a generalized procedure based on methodologies cited in the literature.[3][6][7][8]

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., MDA-MB-453, PC-3) and grow to sub-confluence (70-80%).[3]

-

Serum starve the cells overnight (16-24 hours) to reduce basal Akt activity.[3][6]

-

Pre-treat cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 1 hour.[3][6]

-

Stimulate cells with a growth factor (e.g., 100 nM insulin or 50 ng/mL IGF-I) for 45 minutes to induce Akt phosphorylation.[3][6]

2. Cell Lysis and Protein Quantification:

-

Place culture dishes on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[8]

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[7]

-

Scrape cells and transfer the lysate to a pre-cooled microcentrifuge tube.[7]

-

Agitate for 30 minutes at 4°C, then centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[7]

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).[7]

3. SDS-PAGE and Protein Transfer:

-

Normalize protein samples to equal concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[7]

-

Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

4. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.[10]

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

- Primary Antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-Cyclin D1, anti-PARP, and a loading control (e.g., anti-β-actin or anti-β-tubulin).[3]

-

Wash the membrane 3-5 times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[10]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane again 3-5 times with TBST.

5. Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[10]

-

Capture the signal using an imaging system or X-ray film.

-

Quantify band densities using image analysis software (e.g., ImageJ). Normalize the phosphoprotein signals to the total protein and/or loading control.[3]

Conclusion

This compound serves as a powerful chemical probe to investigate the cellular functions of ATM beyond the nucleus. Its ability to specifically inhibit the cytoplasmic ATM-Akt signaling axis provides a clear mechanism for its observed anti-proliferative and pro-apoptotic effects in cancer cells with an over-reliance on this pathway. The data strongly support the therapeutic potential of targeting this axis, particularly in combination with other signaling inhibitors like rapamycin, to create synergistic anti-cancer strategies. This guide provides the foundational knowledge for researchers to design and interpret experiments involving this compound's effect on Akt signaling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. ATM inhibitor this compound induces apoptosis and inhibits motility by blocking GLUT1-mediated glucose uptake in aggressive cancer cells with sustained activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad.com [bio-rad.com]

- 8. Sample preparation for western blot | Abcam [abcam.com]

- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. origene.com [origene.com]

Investigating KU-55933 as a Potential Anti-Parasitic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global burden of parasitic diseases necessitates the exploration of novel therapeutic strategies. One such avenue of investigation lies in targeting the fundamental cellular processes of parasites that are distinct from their hosts. The DNA Damage Response (DDR) pathway, crucial for maintaining genomic integrity, presents a promising area for therapeutic intervention. This technical guide focuses on KU-55933, a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR. While extensively studied in the context of cancer, the potential of this compound as an anti-parasitic agent is an emerging field of research. This document provides a comprehensive overview of the current data, experimental protocols, and underlying signaling pathways related to the investigation of this compound against a range of parasitic organisms.

Mechanism of Action: Targeting the Parasite's DNA Damage Response

This compound functions as an ATP-competitive inhibitor of ATM kinase.[1][2] In eukaryotic cells, ATM is a primary sensor of DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[3] Many parasites, particularly those with rapid replication cycles, are inherently susceptible to DNA damage. By inhibiting the parasite's ATM-like kinases, this compound is hypothesized to disrupt the DDR, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, parasite death. Research suggests that parasites such as Toxoplasma gondii, Plasmodium falciparum, and Leishmania possess ATM/ATR-like kinases that are essential for their survival, making them potential targets for this compound.[4][5][6]

Quantitative Data on the Anti-Parasitic Activity of this compound

The following tables summarize the available quantitative data on the efficacy of this compound against various parasites.

| Parasite | Strain | Assay Type | Metric | Value (µM) | Reference |

| Toxoplasma gondii | RH | Replication Assay | IC50 | 2.15 | [6] |

| Toxoplasma gondii | RH RFP | Growth Assay | IC50 | 2.49 | [5] |

| Plasmodium falciparum | 3D7 | Growth Assay | IC50 | Micromolar Range | [4][7] |

Table 1: In Vitro Efficacy of this compound Against Parasites

| Parasite | Agent 1 | Agent 2 | Observed Effect | Reference |

| Toxoplasma gondii | This compound | Camptothecin (CPT) | Synergistic | [5][8] |

| Toxoplasma gondii | This compound | Methyl Methane Sulfonate (MMS) | Synergistic | [5][8] |

| Toxoplasma gondii | This compound | Hydroxyurea (HU) | No Synergism | [5][8] |

| Leishmania major | This compound | Hydrogen Peroxide (H₂O₂) | Sensitization to Oxidative Damage | [6] |

Table 2: Synergistic and Sensitizing Effects of this compound in Combination with other Agents

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound as an anti-parasitic agent.

Toxoplasma gondii Replication Assay

Objective: To determine the effect of this compound on the intracellular replication of T. gondii tachyzoites.

Materials:

-

Human Foreskin Fibroblasts (HFFs)

-

T. gondii tachyzoites (e.g., RH strain)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibody (e.g., anti-SAG1)

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

-

Microscope slides and coverslips

Protocol:

-

Seed HFFs onto coverslips in a 24-well plate and culture until confluent.

-

Infect the HFF monolayer with T. gondii tachyzoites at a multiplicity of infection (MOI) of 0.1.

-

After 1 hour of incubation to allow for parasite invasion, wash the cells three times with PBS to remove extracellular parasites.

-

Add fresh DMEM containing various concentrations of this compound or a vehicle control (DMSO) to the wells.

-

Incubate the plates for 48 hours.

-

Fix the cells with 4% PFA for 20 minutes.

-

Permeabilize the cells and block with blocking buffer.

-

Incubate with the primary antibody for 1 hour at room temperature.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour.

-

Mount the coverslips onto microscope slides using mounting medium with DAPI.

-

Visualize the slides using a fluorescence microscope and count the number of tachyzoites per parasitophorous vacuole in at least 100 vacuoles per condition.

-

Calculate the IC50 value by plotting the percentage of inhibition of parasite replication against the log of the this compound concentration.[5][9]

Toxoplasma gondii Cell Cycle Analysis

Objective: To assess the effect of this compound on the cell cycle progression of T. gondii tachyzoites.

Materials:

-

HFFs

-

T. gondii tachyzoites

-

Pyrrolidine dithiocarbamate (PDTS) for synchronization

-

This compound

-

Hydroxyurea (HU) as a control for G1/S arrest

-

Propidium iodide (PI) for DNA staining

-

Flow cytometer

Protocol:

-

Infect confluent HFFs with T. gondii tachyzoites.

-

Synchronize the intracellular tachyzoites in the G1 phase by treating with 60 µM PDTS for 6 hours.

-

Wash the cells with PBS and incubate with fresh medium containing 5 µM this compound, 4 mM HU, or DMSO for 7 hours.

-

Harvest the infected cells and lyse the host cells to release the parasites.

-

Fix the purified parasites in 70% ethanol.

-

Stain the parasite DNA with propidium iodide.

-

Analyze the DNA content of the parasites by flow cytometry to determine the percentage of parasites in each phase of the cell cycle (G1, S, G2/M).[5][10]

Plasmodium falciparum Growth Inhibition Assay

Objective: To determine the IC50 of this compound against the asexual blood stage of P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human red blood cells

-

RPMI-1640 medium supplemented with AlbuMAX or human serum

-

This compound stock solution (in DMSO)

-

SYBR Green I nucleic acid stain

-

96-well plates

Protocol:

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare a parasite culture with a starting parasitemia of ~0.5% in a 2% hematocrit.

-

Dispense the parasite culture into a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (e.g., chloroquine).

-

Incubate the plate for 48 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the this compound concentration.[4][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the investigation of this compound as an anti-parasitic agent.

Caption: A generalized experimental workflow for screening the anti-parasitic activity of this compound.

References

- 1. Frontiers | ATR Kinase Is a Crucial Player Mediating the DNA Damage Response in Trypanosoma brucei [frontiersin.org]

- 2. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Use of kinase inhibitors against schistosomes to improve and broaden praziquantel efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5 [mdpi.com]

- 8. Identification of potent schistosomicidal compounds predicted as type II-kinase inhibitors against Schistosoma mansoni c-Jun N-terminal kinase SMJNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

KU-55933 for Neuroprotection Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KU-55933, a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with a focus on its application in neuroprotection research. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways.

Core Concepts: this compound as a Neuroprotective Agent

This compound is a small molecule inhibitor that exhibits high selectivity for ATM kinase, a critical regulator of the DNA damage response (DDR).[1][2] While initially investigated for its potential in oncology, emerging research has highlighted its neuroprotective properties, particularly in models of oxidative stress.

A key study has demonstrated that this compound protects neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.[3] Intriguingly, this neuroprotective effect is not mediated through the canonical γH2AX/p-p53/caspase-3 DNA damage response pathway. Instead, this compound's protective mechanism in this context involves the attenuation of calpain and cathepsin D activity, two proteases implicated in neurodegenerative processes.[3] This alternative mechanism of action makes this compound a compelling candidate for further investigation in neurodegenerative diseases where oxidative stress and protease dysregulation are contributing factors.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory activity against various kinases and its efficacy in cellular models.

Table 1: Kinase Inhibitory Profile of this compound

| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Notes |

| ATM | 12.9 - 13 | 2.2 | Highly selective for ATM. |

| DNA-PK | 2,500 | - | Over 100-fold more selective for ATM. |

| mTOR | 9,300 | - | Significantly less potent against mTOR. |

| PI3K | 16,600 | - | Significantly less potent against PI3K. |

| ATR | >100,000 | - | Not a significant inhibitor of ATR. |

Data compiled from multiple sources.[1][2]

Table 2: Cellular Activity of this compound in Neuroprotection Studies

| Cell Line | Stressor | This compound Concentration | Observed Effect |

| SH-SY5Y (human neuroblastoma) | Hydrogen Peroxide (H₂O₂) | 1 - 10 µM | Inhibition of cell death |

| Primary mouse cerebellar granule cells | Hydrogen Peroxide (H₂O₂) | Not specified | Neuroprotection against H₂O₂-induced damage |

| HT-22 (mouse hippocampal) | Hydrogen Peroxide (H₂O₂) | Not specified | Neuroprotection against H₂O₂-induced damage |

| SH-SY5Y (human neuroblastoma) | Doxorubicin | 1 - 10 µM | Inhibition of cell death |

Data primarily from a key study on this compound's neuroprotective effects.[3]

Signaling Pathways

The following diagrams illustrate the signaling pathways relevant to this compound's mechanism of action in neuroprotection.

Caption: this compound's neuroprotective mechanism against oxidative stress.

References

- 1. KU 55933 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]

- 2. benchchem.com [benchchem.com]

- 3. The ATM kinase inhibitor this compound provides neuroprotection against hydrogen peroxide-induced cell damage via a γH2AX/p-p53/caspase-3-independent mechanism: Inhibition of calpain and cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]

The Radiosensitizing Effects of KU-55933: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-55933 is a potent and specific small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR).[1][2] The DDR is a complex signaling network that cells activate to detect and repair DNA lesions, such as double-strand breaks (DSBs) induced by ionizing radiation (IR). By inhibiting ATM, this compound effectively disrupts this critical repair mechanism, leading to the accumulation of lethal DNA damage in cancer cells and enhancing their sensitivity to radiotherapy. This technical guide provides an in-depth overview of the radiosensitizing effects of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action: ATM Inhibition

This compound exerts its radiosensitizing effects by directly inhibiting the kinase activity of ATM.[1][2] ATM is a primary sensor of DNA double-strand breaks (DSBs), which are the most cytotoxic lesions induced by ionizing radiation. Upon activation, ATM phosphorylates a multitude of downstream substrates to orchestrate a coordinated cellular response that includes cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.

By inhibiting ATM, this compound prevents the initiation of this signaling cascade. This leads to several key downstream consequences that contribute to radiosensitization:

-

Abrogation of Cell Cycle Checkpoints: ATM activation normally leads to the phosphorylation and activation of checkpoint kinases such as Chk2, which in turn mediate cell cycle arrest, primarily at the G1/S and G2/M transitions.[1][3] This pause allows time for DNA repair. This compound prevents this arrest, forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.[3]

-

Inhibition of DNA Repair: ATM plays a crucial role in promoting the repair of DSBs through both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways. It facilitates the recruitment of repair factors to the site of damage and modifies chromatin to allow access for the repair machinery. Inhibition of ATM by this compound impairs these repair processes, resulting in the persistence of lethal DNA lesions.[1]

-

Increased Residual DNA Damage: A hallmark of this compound treatment in combination with radiation is a significant increase in the number of persistent γ-H2AX foci.[1] γ-H2AX is a phosphorylated form of the histone variant H2AX and serves as a sensitive marker for DNA double-strand breaks. The increased number of residual foci indicates a failure to repair the radiation-induced DNA damage.

Quantitative Data on Radiosensitizing Effects

The efficacy of this compound as a radiosensitizer has been demonstrated across various cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: Effect of this compound on Cell Survival Following Radiation

| Cell Line | Radiation Dose (Gy) | This compound Concentration (µM) | Survival Fraction (Control) | Survival Fraction (this compound) | Fold Decrease in Survival | Reference |

| U251 Glioblastoma | 30 (TMZ) | 10 | 0.08 ± 0.01 | 0.004 ± 0.001 | 20 | [1] |

| U87 Glioblastoma | 30 (TMZ) | 10 | 0.04 ± 0.002 | 0.02 ± 0.005 | 2 | [1] |

| H460 Lung Cancer | Various | 10 | - | - | Significant downward shift in survival curve | |

| A549 Lung Cancer | Various | 10 | - | - | Significant downward shift in survival curve | |

| H23 Lung Cancer | Various | 5 | - | - | Significant downward shift in survival curve |

Note: TMZ (temozolomide) is a chemotherapeutic agent that also induces DNA double-strand breaks.

Table 2: Effect of this compound on Cell Cycle Distribution Following DNA Damage

| Cell Line | Treatment | This compound Concentration (µM) | % of Cells in G2/M (Control) | % of Cells in G2/M (this compound) | Reference |

| U251 Glioblastoma | TMZ | 10 | 35 ± 0.8 | 61.8 ± 1.1 | [1] |

| U87 Glioblastoma | TMZ | 10 | 18.6 ± 0.4 | 25 ± 0.2 | [1] |

| MCF-7 Breast Cancer | IR | Not Specified | Increased G1 arrest | Increased G2 arrest |

Table 3: Effect of this compound on DNA Damage Markers

| Cell Line | Treatment | This compound Concentration (µM) | % Nuclei with γ-H2AX Foci (Control) | % Nuclei with γ-H2AX Foci (this compound) | Reference |

| U251 Glioblastoma | TMZ | 10 | 13.7 ± 0.5 | 24 ± 1.5 | [1] |

| U87 Glioblastoma | TMZ | 10 | 32.5 ± 2.5 | 52.9 ± 1 | [1] |

Table 4: Dose Enhancement Ratios (DER) for this compound and Analogs

| Cell Line | Compound | Concentration (µM) | Dose Enhancement Ratio (DER) | Reference |

| U87 Glioblastoma | This compound | 10 | 1.6 | [2] |

| U87 Glioblastoma | KU-60019 | 1 | 1.7 | [2] |

| U87 Glioblastoma | KU-60019 | 10 | 4.4 | [2] |

Note: KU-60019 is a more potent analog of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for key experiments used to evaluate the radiosensitizing effects of this compound.

Clonogenic Survival Assay

This assay is the gold standard for assessing the reproductive integrity of cells after treatment with cytotoxic agents.

-

Cell Seeding:

-

Culture cells to be tested in appropriate growth medium to ~80% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Plate a predetermined number of cells into 6-well plates. The number of cells plated will depend on the expected survival fraction for each treatment condition and should be optimized to yield 50-150 colonies per well.

-

-

Treatment:

-

Allow cells to attach for at least 4-6 hours.

-

Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) before irradiation.

-

Irradiate the cells with a range of doses using a calibrated radiation source.

-

-

Incubation and Colony Formation:

-

After irradiation, replace the medium with fresh growth medium (with or without this compound, depending on the experimental design).

-

Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.

-

-

Staining and Counting:

-

Aspirate the medium and wash the wells with phosphate-buffered saline (PBS).

-

Fix the colonies with a solution of methanol:acetic acid (3:1) for 10-15 minutes.

-

Stain the colonies with 0.5% crystal violet in methanol for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the control group: PE = (number of colonies counted / number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies counted / (number of cells seeded x PE/100)).

-

Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a survival curve.

-

Western Blotting for DNA Damage Response Proteins

Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated ATM (p-ATM) and γ-H2AX.

-

Cell Lysis:

-

Treat cells with this compound and/or radiation as described for the clonogenic assay.

-

At desired time points after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-phospho-ATM Ser1981, anti-γ-H2AX Ser139, anti-total ATM, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

Immunofluorescence for γ-H2AX Foci

This technique allows for the visualization and quantification of DNA double-strand breaks at the single-cell level.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat the cells with this compound and/or radiation.

-

-

Fixation and Permeabilization:

-

Blocking and Antibody Staining:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.

-

Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain such as DAPI.

-

Image the cells using a fluorescence microscope.

-

-

Quantification:

-

Count the number of γ-H2AX foci per nucleus in a large number of cells (e.g., >100) for each treatment condition. Cells with more than 5-10 foci are typically considered positive.

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation and Treatment:

-

Culture and treat cells with this compound and/or radiation.

-

-

Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate the cells for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate on the single-cell population to exclude doublets and debris.

-

Acquire the fluorescence data for PI.

-

-

Data Interpretation:

-

Generate a histogram of PI fluorescence intensity.

-

The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between the two peaks represents cells in the S phase.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]

The ATM Inhibitor KU-55933: A Deep Dive into its Impact on Tumor Cell Cycle Arrest

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a complex signaling network that maintains genomic integrity. In the context of oncology, the ATM signaling pathway presents a compelling target for therapeutic intervention.[1][2][3][4][5] KU-55933, a potent and specific small molecule inhibitor of ATM, has emerged as a critical tool for dissecting the intricacies of ATM signaling and as a potential anti-cancer agent.[6][7] This technical guide provides a comprehensive overview of this compound's mechanism of action, with a particular focus on its profound impact on cell cycle arrest in tumor cells. We will delve into the quantitative effects of this compound on cell cycle distribution, provide detailed experimental protocols for its study, and visualize the key signaling pathways involved.

Mechanism of Action: Induction of G1 Cell Cycle Arrest

This compound exerts its anti-proliferative effects primarily by inducing a robust cell cycle arrest at the G1 phase in cancer cells, particularly those with aberrant activation of the Akt signaling pathway.[7] The canonical pathway involves the following key steps:

-

Inhibition of ATM Kinase Activity : this compound competitively binds to the ATP-binding pocket of ATM, effectively inhibiting its kinase activity.[6]

-

Downregulation of Akt Phosphorylation : ATM has been shown to be involved in the full activation of Akt. By inhibiting ATM, this compound blocks the phosphorylation of Akt, a critical signaling node for cell survival and proliferation.[7][8]

-

Suppression of Cyclin D1 Synthesis : A key downstream effector of the Akt pathway is Cyclin D1, a crucial regulator of the G1 to S phase transition. Inhibition of Akt signaling by this compound leads to a significant downregulation of Cyclin D1 synthesis.[7]

-

G1 Phase Arrest : The diminished levels of Cyclin D1 prevent the formation of active Cyclin D1-CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S phase entry and leading to a G1 cell cycle arrest.

This targeted mechanism of action makes this compound a promising candidate for cancers characterized by hyperactivated Akt signaling.

Quantitative Analysis of Cell Cycle Arrest

The induction of G1 cell cycle arrest by this compound has been quantified in various tumor cell lines. Treatment with this compound leads to a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.